(+)-Dihydrocarveol
Overview
Description
(+)-Dihydrocarveol is a monoterpenoid alcohol that is derived from carvone. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (+) enantiomer is one of these forms. This compound is found naturally in essential oils of various plants, including spearmint and caraway. It is known for its pleasant minty aroma and is used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-Dihydrocarveol can be synthesized through the hydrogenation of carvone. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions. The process can be summarized as follows:
Hydrogenation of Carvone: Carvone is dissolved in a suitable solvent like ethanol, and hydrogen gas is bubbled through the solution in the presence of Pd/C catalyst. The reaction is carried out at room temperature and atmospheric pressure, resulting in the reduction of the double bond in carvone to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(+)-Dihydrocarveol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carvone or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of dihydrocarvone.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Carvone, carvone oxide.
Reduction: Dihydrocarvone.
Substitution: Chlorinated derivatives of dihydrocarveol.
Scientific Research Applications
(+)-Dihydrocarveol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have explored its antimicrobial and antifungal properties, making it a potential candidate for natural preservatives.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the formulation of fragrances, flavors, and cosmetics due to its pleasant aroma and low toxicity.
Mechanism of Action
The mechanism of action of (+)-Dihydrocarveol involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors. For example, its antimicrobial activity is thought to result from the disruption of microbial cell membranes, leading to cell lysis. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
(+)-Dihydrocarveol is structurally similar to other monoterpenoids such as:
Carvone: The precursor to this compound, known for its distinct minty aroma.
Dihydrocarvone: A reduced form of carvone, similar in structure but with different chemical properties.
Menthol: Another monoterpenoid with a minty aroma, widely used in the flavor and fragrance industry.
Uniqueness
What sets this compound apart from these similar compounds is its specific chiral configuration and the unique combination of its chemical and sensory properties. Its ability to undergo various chemical transformations also makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZYMFUWVJCLI-GUBZILKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](C[C@@H]1O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030862, DTXSID40904694 | |
Record name | Dihydrocarveol, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-Dihydrocarveol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22567-21-1, 38049-26-2, 17699-09-1, 619-01-2 | |
Record name | cis-Dihydrocarveol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22567-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrocarveol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022567211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrocarveol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038049262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihydrocarveol, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-Dihydrocarveol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-menth-8-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [1S-(1α,2β,5α)]-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROCARVEOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6OW1F785H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DIHYDROCARVEOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR76810L52 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (+)-Dihydrocarveol?
A1: this compound is a monoterpenoid, a class of naturally occurring organic compounds derived from isoprene units. It is a chiral molecule, meaning it exists in two non-superimposable mirror image forms known as enantiomers. The (+) enantiomer is often found in essential oils from various plants, including spearmint.
Q2: What are the primary sources of this compound?
A2: this compound is found in the essential oils of several plants. It can be extracted from spearmint oil [] and is a major constituent of essential oil from Piper longum []. This compound has also been identified in Michelia alba flowers, particularly during the early stages of bud development [].
Q3: How is this compound produced commercially?
A3: While this compound can be obtained through extraction from natural sources, a more efficient method for producing optically pure this compound is through biocatalytic synthesis. This involves a two-step reduction reaction of (R)-carvone catalyzed by a biocatalyst [].
Q4: What is the stereochemistry of this compound?
A4: Determining the exact stereochemistry of dihydrocarveol isomers, including this compound, can be achieved using Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy []. This technique allows for the differentiation of stereoisomers by analyzing their distinct carbon-13 chemical shifts.
Q5: Are there other isomers of dihydrocarveol?
A5: Yes, dihydrocarveol exists as four stereoisomers due to the presence of two chiral centers in the molecule. These isomers include this compound, (-)-dihydrocarveol, (+)-neodihydrocarveol, and (-)-neodihydrocarveol [, , ]. Each isomer possesses unique properties and might be selectively produced or utilized in different biological systems.
Q6: Can microorganisms produce this compound?
A6: Yes, several microorganisms can produce this compound through biotransformation processes. For instance, Pseudomonas ovalis strain 6-1 can reduce (+)-carvone to a mixture of dihydrocarveol isomers, including this compound [, ]. This microbial transformation pathway highlights the potential of using microorganisms for the sustainable production of this compound.
Q7: Can this compound be synthesized chemically?
A7: Yes, chemical synthesis of dihydrocarveol isomers, including this compound, is possible. One approach involves the oxidation of l-dihydrocarveol and its acetate using selenium dioxide []. This reaction targets specific positions in the molecule, leading to the formation of various oxidation products, including dihydrocarvone, 8(9)-p-menthene-2,10-diol, and 8(9)-p-menthen-2-ol-10-al.
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